molecular formula C9H5F2NO B6353413 5-(2,6-Difluorophenyl)-1,3-oxazole CAS No. 2001301-55-7

5-(2,6-Difluorophenyl)-1,3-oxazole

Cat. No.: B6353413
CAS No.: 2001301-55-7
M. Wt: 181.14 g/mol
InChI Key: USXNDQQOQUVHOC-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-1,3-oxazole is an organic compound that features an oxazole ring substituted with a 2,6-difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-difluorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include:

    Solvent: Dimethylformamide or tetrahydrofuran

    Base: Triethylamine or sodium hydride

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-1,3-oxazole can undergo various chemical reactions, including:

    Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.

    Reduction: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate

Major Products

    Oxidation: Oxazole N-oxides

    Reduction: Dihydro-oxazole derivatives

    Substitution: Substituted phenyl-oxazole derivatives

Scientific Research Applications

5-(2,6-Difluorophenyl)-1,3-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-1,3-oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,6-Dichlorophenyl)-1,3-oxazole
  • 5-(2,6-Dimethylphenyl)-1,3-oxazole
  • 5-(2,6-Difluorophenyl)-1,2,4-oxadiazole

Uniqueness

5-(2,6-Difluorophenyl)-1,3-oxazole is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(2,6-difluorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXNDQQOQUVHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=CN=CO2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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